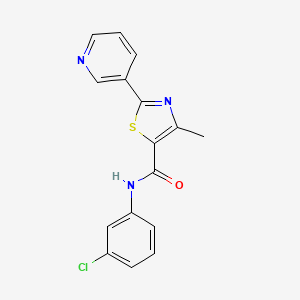![molecular formula C22H18N2O2S B4692348 N-[(dibenzo[b,d]furan-3-ylamino)carbonothioyl]-2,4-dimethylbenzamide](/img/structure/B4692348.png)
N-[(dibenzo[b,d]furan-3-ylamino)carbonothioyl]-2,4-dimethylbenzamide
Vue d'ensemble
Description
N-[(dibenzo[b,d]furan-3-ylamino)carbonothioyl]-2,4-dimethylbenzamide, also known as DBF, is a chemical compound that has attracted significant attention in the scientific community due to its potential biomedical applications. DBF is a synthetic molecule that belongs to the class of thioamides and has been extensively studied for its pharmacological properties.
Mécanisme D'action
The mechanism of action of N-[(dibenzo[b,d]furan-3-ylamino)carbonothioyl]-2,4-dimethylbenzamide is not fully understood, but it is believed to exert its pharmacological effects by modulating various signaling pathways in cells. N-[(dibenzo[b,d]furan-3-ylamino)carbonothioyl]-2,4-dimethylbenzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in gene expression and regulation. By inhibiting HDACs, N-[(dibenzo[b,d]furan-3-ylamino)carbonothioyl]-2,4-dimethylbenzamide can alter the expression of various genes involved in cancer cell growth, neuroprotection, and inflammation.
Biochemical and Physiological Effects:
N-[(dibenzo[b,d]furan-3-ylamino)carbonothioyl]-2,4-dimethylbenzamide has been found to have several biochemical and physiological effects, including inhibition of cancer cell growth, neuroprotection, and anti-inflammatory activity. N-[(dibenzo[b,d]furan-3-ylamino)carbonothioyl]-2,4-dimethylbenzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of various genes involved in these processes. In addition, N-[(dibenzo[b,d]furan-3-ylamino)carbonothioyl]-2,4-dimethylbenzamide has been found to reduce oxidative stress and inflammation in the brain, which can lead to neuroprotection. Moreover, N-[(dibenzo[b,d]furan-3-ylamino)carbonothioyl]-2,4-dimethylbenzamide has been shown to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation in various tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[(dibenzo[b,d]furan-3-ylamino)carbonothioyl]-2,4-dimethylbenzamide in lab experiments is its potent pharmacological activity against various diseases. N-[(dibenzo[b,d]furan-3-ylamino)carbonothioyl]-2,4-dimethylbenzamide has been extensively studied for its anticancer, neuroprotective, and anti-inflammatory properties, which make it an ideal candidate for drug development. However, one of the limitations of using N-[(dibenzo[b,d]furan-3-ylamino)carbonothioyl]-2,4-dimethylbenzamide is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on N-[(dibenzo[b,d]furan-3-ylamino)carbonothioyl]-2,4-dimethylbenzamide, including exploring its potential applications in combination with other drugs, investigating its pharmacokinetics and toxicity in vivo, and developing novel formulations that improve its solubility. Moreover, further studies are needed to elucidate the mechanism of action of N-[(dibenzo[b,d]furan-3-ylamino)carbonothioyl]-2,4-dimethylbenzamide and its effects on various signaling pathways in cells. Finally, clinical trials are needed to evaluate the safety and efficacy of N-[(dibenzo[b,d]furan-3-ylamino)carbonothioyl]-2,4-dimethylbenzamide in humans.
Applications De Recherche Scientifique
N-[(dibenzo[b,d]furan-3-ylamino)carbonothioyl]-2,4-dimethylbenzamide has been studied for its potential applications in various biomedical fields such as cancer therapy, neuroprotection, and anti-inflammatory activity. Studies have shown that N-[(dibenzo[b,d]furan-3-ylamino)carbonothioyl]-2,4-dimethylbenzamide exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. N-[(dibenzo[b,d]furan-3-ylamino)carbonothioyl]-2,4-dimethylbenzamide has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Moreover, N-[(dibenzo[b,d]furan-3-ylamino)carbonothioyl]-2,4-dimethylbenzamide has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
N-(dibenzofuran-3-ylcarbamothioyl)-2,4-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2S/c1-13-7-9-16(14(2)11-13)21(25)24-22(27)23-15-8-10-18-17-5-3-4-6-19(17)26-20(18)12-15/h3-12H,1-2H3,(H2,23,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTGGCPDYLRWPCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)C4=CC=CC=C4O3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-methylphenyl)-5-(3-phenyl-2-propen-1-ylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4692270.png)
![methyl {7-[(2-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B4692289.png)
![4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate](/img/structure/B4692294.png)
![2-(4-chlorophenyl)-3-[5-nitro-2-(2-propyn-1-yloxy)phenyl]acrylonitrile](/img/structure/B4692297.png)
![1-[(4-bromo-2-chlorophenoxy)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B4692301.png)
![4-({4-[(2,5-dimethoxyphenyl)sulfonyl]-1-piperazinyl}carbonyl)-2-(2-methylphenyl)quinoline](/img/structure/B4692305.png)

![methyl 3-{[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]amino}-2-thiophenecarboxylate](/img/structure/B4692318.png)
![N-1,3-benzodioxol-5-yl-N'-[2-(difluoromethoxy)phenyl]thiourea](/img/structure/B4692320.png)
![N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-5-(2-thienyl)-3-isoxazolecarboxamide](/img/structure/B4692331.png)
![5,6-dimethyl-7-(2-pyridinyl)-N-(2-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4692337.png)
![1-(4-chlorobenzyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine hydrochloride](/img/structure/B4692345.png)
![6-({[3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4692365.png)
![3-[1-benzyl-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-2-cyano-N-(3,4-dimethylphenyl)acrylamide](/img/structure/B4692371.png)